An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-2-methylquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxy-2-methylquinoline, also known as 6-ethoxyquinaldine, is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds, including established pharmaceuticals. The strategic placement of an ethoxy group at the 6-position and a methyl group at the 2-position of the quinoline ring imparts specific physicochemical characteristics that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological activity.[1] Understanding these core properties is fundamental for its application in the synthesis of novel therapeutic agents and for the development of robust analytical methodologies.
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Ethoxy-2-methylquinoline, supported by experimental data and established analytical protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and utilization of this compound in their scientific endeavors.
Chemical Identity and Structure
The structural framework of 6-Ethoxy-2-methylquinoline consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The ethoxy and methyl substituents modify the electron distribution and steric factors of the parent quinoline molecule, thereby influencing its chemical reactivity and intermolecular interactions.
// Nodes for the atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C4a [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-3.5!"]; C6 [label="C", pos="0,-4.2!"]; C7 [label="C", pos="-1.2,-3.5!"]; C8 [label="C", pos="-1.2,-2.1!"]; C8a [label="C", pos="0,-1.4!"]; C_Me [label="CH₃", pos="1.5,2.1!"]; O [label="O", pos="0,-5.6!"]; C_Et1 [label="CH₂", pos="-1.2,-6.3!"]; C_Et2 [label="CH₃", pos="-2.4,-5.6!"];
// Edges for the bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C4a [len=1.5]; C4a -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C8a [len=1.5]; C8a -- N1 [len=1.5]; C4a -- C8a [len=1.5]; C2 -- C_Me [len=1.5]; C6 -- O [len=1.5]; O -- C_Et1 [len=1.5]; C_Et1 -- C_Et2 [len=1.5];
// Aromatic rings N1 -- C2 -- C3 -- C4 -- C4a -- C8a -- N1; C4a -- C5 -- C6 -- C7 -- C8 -- C8a -- C4a; } Chemical Structure of 6-Ethoxy-2-methylquinoline
Core Physicochemical Properties
A summary of the key physicochemical properties of 6-Ethoxy-2-methylquinoline is presented in the table below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | - |
| Molecular Weight | 187.24 g/mol | - |
| Appearance | White to off-white solid | ChemicalBook |
| Melting Point | 71-72 °C | CAS Common Chemistry |
| Boiling Point | 169-175 °C at 14 Torr | CAS Common Chemistry |
| Density (Predicted) | 1.078 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 5.90 ± 0.43 | ChemicalBook |
| Solubility | More soluble in organic solvents than in water.[1] | CymitQuimica |
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is paramount for the successful application of any chemical compound in research and development. Below are detailed, step-by-step methodologies for key experiments relevant to 6-Ethoxy-2-methylquinoline.
Determination of Melting Point
Principle: The melting point is a fundamental physical property used for identification and purity assessment. It is the temperature at which a solid transitions to a liquid at atmospheric pressure.
Apparatus:
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Melting point apparatus (e.g., capillary melting point apparatus)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of finely powdered, dry 6-Ethoxy-2-methylquinoline is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting point range.
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Validation: The accuracy of the apparatus should be periodically verified using certified reference standards with known melting points.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For 6-Ethoxy-2-methylquinoline, a reverse-phase HPLC method is suitable for assessing its purity.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
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Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and water is a common choice. The exact ratio should be optimized to achieve good separation. A small amount of an acid, such as formic acid or trifluoroacetic acid, may be added to improve peak shape.
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
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Detection: UV detection at a wavelength where 6-Ethoxy-2-methylquinoline exhibits strong absorbance. The optimal wavelength should be determined by acquiring a UV spectrum of the compound.
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Injection Volume: Typically 10-20 µL.
Procedure:
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Standard Preparation: A stock solution of 6-Ethoxy-2-methylquinoline of known concentration is prepared in the mobile phase or a suitable solvent. A series of dilutions are made to create calibration standards.
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Sample Preparation: A solution of the 6-Ethoxy-2-methylquinoline sample to be analyzed is prepared at a concentration within the calibration range.
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Analysis: The calibration standards and the sample solution are injected into the HPLC system.
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Data Acquisition and Processing: The chromatograms are recorded, and the peak areas are integrated. A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of 6-Ethoxy-2-methylquinoline in the sample is determined from the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Spectroscopic Profile
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of 6-Ethoxy-2-methylquinoline is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group protons at the 2-position, and the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene group). The chemical shifts and coupling patterns of the aromatic protons would provide valuable information for confirming the substitution pattern.
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¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the quinoline ring, the methyl group, and the ethoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Ethoxy-2-methylquinoline is expected to exhibit characteristic absorption bands for:
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C-H stretching vibrations of the aromatic and aliphatic groups.
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C=C and C=N stretching vibrations of the quinoline ring.
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C-O stretching vibration of the ethoxy group.
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C-N stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The presence of the ethoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The UV-Vis spectrum is useful for quantitative analysis and for studying the effects of solvent polarity on the electronic structure.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation development. 6-Ethoxy-2-methylquinoline is described as being more soluble in organic solvents than in water.[1]
Experimental Determination of Aqueous Solubility (Shake-Flask Method):
Principle: This method involves determining the saturation concentration of the compound in water at a specific temperature.
Procedure:
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Sample Preparation: An excess amount of 6-Ethoxy-2-methylquinoline is added to a known volume of water in a sealed container.
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Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
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Analysis: The concentration of 6-Ethoxy-2-methylquinoline in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
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Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature.
Ionization Constant (pKa)
The pKa value is a measure of the acidity or basicity of a compound. For 6-Ethoxy-2-methylquinoline, the nitrogen atom in the quinoline ring is basic and can be protonated. The predicted pKa of 5.90 ± 0.43 suggests it is a weak base.
Experimental Determination of pKa (Potentiometric Titration):
Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.
Procedure:
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Solution Preparation: A solution of 6-Ethoxy-2-methylquinoline of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar (lipid-like) environment over a polar (aqueous) one. LogP is a critical parameter in drug design as it influences membrane permeability and protein binding.
Experimental Determination of LogP (Shake-Flask Method):
Principle: This method involves partitioning the compound between two immiscible liquids, typically n-octanol and water, and measuring the concentration of the compound in each phase at equilibrium.
Procedure:
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System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
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Partitioning: A known amount of 6-Ethoxy-2-methylquinoline is dissolved in one of the phases, and the two phases are mixed and agitated until equilibrium is reached.
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Phase Separation: The two phases are separated by centrifugation.
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Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.
Safety and Handling
6-Ethoxy-2-methylquinoline should be handled with appropriate safety precautions in a well-ventilated area. It may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with plenty of water. If swallowed, seek medical attention. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 6-Ethoxy-2-methylquinoline, a compound with notable potential in medicinal chemistry. The presented information, including its chemical identity, core properties, and established analytical methodologies for their determination, serves as a foundational resource for scientists and researchers. A thorough understanding of these properties is essential for the rational design of new molecules, the development of effective drug delivery systems, and the establishment of robust quality control procedures. Further experimental investigation to confirm the predicted values and to fully characterize its spectral and solubility profiles will undoubtedly contribute to unlocking the full potential of this versatile quinoline derivative.
References
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CAS Common Chemistry. 6-Ethoxy-2-methylquinoline. [Link]
